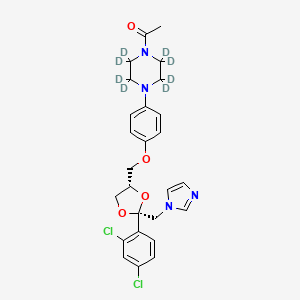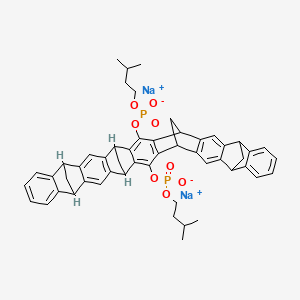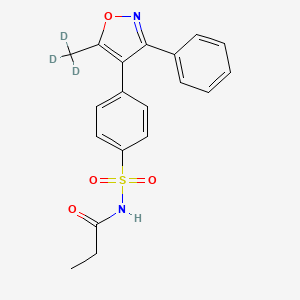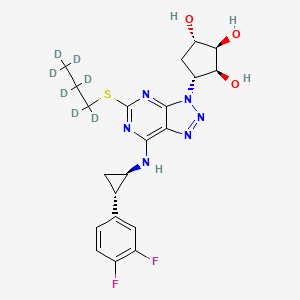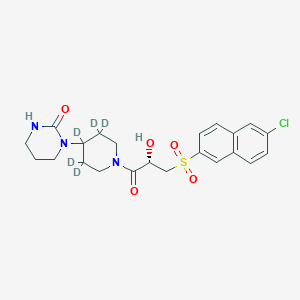
Clindamycin B-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clindamycin B-d3 is a deuterated form of clindamycin, a lincosamide antibiotic. Deuterium is a stable isotope of hydrogen, and its incorporation into clindamycin results in this compound. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of clindamycin due to the isotope’s ability to act as a tracer.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin B-d3 involves the incorporation of deuterium into the clindamycin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms in clindamycin with deuterium atoms using deuterium gas or deuterated solvents under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of clindamycin can also result in the formation of this compound. For example, deuterated chlorinating agents can be used in the chlorination step of clindamycin synthesis.
Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Bulk Hydrogen-Deuterium Exchange: Large-scale hydrogen-deuterium exchange reactions using deuterium gas or deuterated solvents.
Purification: The product is then purified using techniques such as chromatography to ensure the removal of any non-deuterated impurities.
化学反応の分析
Types of Reactions: Clindamycin B-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted clindamycin derivatives.
科学的研究の応用
Clindamycin B-d3 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium label allows for the tracking of the compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Researchers use this compound to study the metabolic pathways of clindamycin, identifying metabolites and understanding the drug’s biotransformation.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions by observing how other drugs affect the metabolism of this compound.
Antibiotic Resistance Research: this compound is used to study the mechanisms of antibiotic resistance in bacteria, particularly in strains resistant to clindamycin.
作用機序
Clindamycin B-d3 exerts its effects by binding to the 50S ribosomal subunit of bacteria. This binding interferes with the transpeptidation reaction, inhibiting protein synthesis and preventing bacterial growth. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process. By disrupting protein synthesis, this compound effectively inhibits bacterial proliferation.
類似化合物との比較
Lincomycin: A naturally occurring lincosamide antibiotic from which clindamycin is derived.
Erythromycin: A macrolide antibiotic that also binds to the 50S ribosomal subunit but has a different chemical structure.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity compared to clindamycin.
Uniqueness: Clindamycin B-d3 is unique due to the incorporation of deuterium, which provides distinct advantages in research applications. The deuterium label allows for precise tracking in pharmacokinetic and metabolic studies, making it a valuable tool for understanding the behavior of clindamycin in biological systems.
特性
分子式 |
C17H31ClN2O5S |
|---|---|
分子量 |
414.0 g/mol |
IUPAC名 |
(2S)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24)/t8-,9?,10-,11+,12?,13+,14?,15+,17+/m0/s1/i3D3 |
InChIキー |
UHQYIIRIOVIPLI-NBRFJTCUSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CC(C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)O)O)O)[C@H](C)Cl)CC |
正規SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
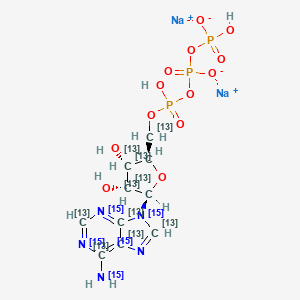
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
